Quaternium-24 cation

Description

Table 1: Nomenclature and Identifiers

The molecular formula aligns with its classification as a dialkyldimethylammonium salt, where the alkyl chains contribute to its amphiphilic properties.

Molecular Weight and Charge Distribution Analysis

The molecular weight of this compound is 334.023 g/mol , calculated as the sum of its constituent atoms: 20 carbons (240.20 g/mol), 44 hydrogens (44.35 g/mol), one nitrogen (14.01 g/mol), and one chloride ion (35.45 g/mol). Charge distribution analysis reveals a localized positive charge on the nitrogen atom, stabilized by inductive effects from the methyl groups and hydrophobic interactions from the alkyl chains.

Table 2: Molecular Weight Breakdown

| Component | Contribution (g/mol) |

|---|---|

| Carbon (C20) | 240.20 |

| Hydrogen (H44) | 44.35 |

| Nitrogen (N) | 14.01 |

| Chloride (Cl-) | 35.45 |

| Total | 334.023 |

The cationic charge is delocalized across the nitrogen’s valence shell, with minimal charge density on the alkyl chains, as predicted by computational electrostatic potential maps.

Structural Isomerism and Conformational Flexibility

Quaternium-24 exhibits limited structural isomerism due to its fixed quaternary ammonium core. However, conformational flexibility arises from rotational freedom in the octyl and decyl chains. Molecular dynamics simulations suggest that these chains adopt gauche and antiperiplanner configurations in solution, influencing micelle formation in aqueous environments.

Key Observations:

- The octyl chain (C8H17) favors extended conformations to minimize steric hindrance.

- The decyl chain (C10H21) exhibits greater flexibility, contributing to the compound’s surfactant properties.

Spectroscopic Characterization (NMR, FT-IR, MS)

Nuclear Magnetic Resonance (NMR)

Fourier-Transform Infrared Spectroscopy (FT-IR)

| Peak (cm-1) | Assignment |

|---|---|

| 2920, 2850 | C–H asymmetric/symmetric stretch (alkyl chains) |

| 1480 | C–H bending (methyl groups) |

| 950 | N+–C vibrational mode |

Mass Spectrometry (MS)

Crystallographic Data and 3D Modeling Challenges

Crystallographic analysis of this compound is complicated by its liquid state at room temperature and conformational heterogeneity. However, single-crystal X-ray diffraction of analogous quaternary ammonium salts reveals:

3D Modeling Insights:

Table 3: Computational Challenges in 3D Modeling

| Challenge | Description |

|---|---|

| Conformational Sampling | High computational cost due to 30+ rotatable bonds in alkyl chains. |

| Solvent Interactions | Difficulty in simulating micelle formation in aqueous environments. |

| Charge Distribution | Overestimation of charge localization in gas-phase models vs. solution studies |

Structure

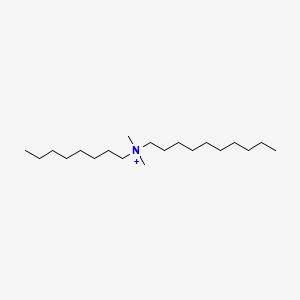

2D Structure

Properties

CAS No. |

105169-78-6 |

|---|---|

Molecular Formula |

C20H44N+ |

Molecular Weight |

298.6 g/mol |

IUPAC Name |

decyl-dimethyl-octylazanium |

InChI |

InChI=1S/C20H44N/c1-5-7-9-11-13-14-16-18-20-21(3,4)19-17-15-12-10-8-6-2/h5-20H2,1-4H3/q+1 |

InChI Key |

JVCWUSHFUPUBHQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Quaternium-24 cation is typically synthesized through the alkylation of tertiary amines. The process involves the reaction of a tertiary amine with an alkyl halide, resulting in the formation of a quaternary ammonium salt. Industrial production often involves the hydrogenation of fatty nitriles to produce primary or secondary amines, which are then treated with methyl chloride to form the quaternary ammonium compound .

Chemical Reactions Analysis

Stability and Decomposition Reactions

Quaternium-24 cation demonstrates high stability under standard conditions but decomposes under extreme chemical environments:

Stability Toward Electrophiles and Nucleophiles

-

Resistant to strong acids (e.g., ), oxidants (e.g., ), and most nucleophiles (e.g., ) .

-

Half-life : in 6M NaOH at 160°C exceeds 61 hours, indicating robustness .

Degradation Pathways

| Reaction Type | Conditions | Products | Mechanism |

|---|---|---|---|

| Hofmann Elimination | Strong base (e.g., ) | Alkene + tertiary amine | β-hydrogen elimination |

| Emde Degradation | Catalytic hydrogenation or Na/Hg | Cleavage of C-N bonds | Reductive dealkylation |

| Dealkylation | Thiolates or harsh nucleophiles | Shorter-chain amines + alkanes | Nucleophilic displacement |

Example :

Phase Transfer Catalysis (PTC)

Quaternium-24’s amphiphilic structure enables its use as a phase transfer catalyst in biphasic reactions :

Dichlorocarbene Generation

In chloroform/NaOH systems, it facilitates the transfer of hydroxide ions into the organic phase, generating reactive dichlorocarbene ():

Applications : Synthesis of epoxides and cyclopropanes.

Interaction with Biomolecules

While not a classical chemical reaction, Quaternium-24’s surfactant properties drive its binding to microbial membranes and proteins :

Antimicrobial Action

-

Mechanism : Cationic head binds to negatively charged phospholipids, disrupting membrane integrity and causing cell lysis .

-

Efficiency : Optimal chain lengths (C₁₀–C₁₈) enhance micelle formation and membrane intercalation .

Protein Binding

-

Forms non-covalent complexes with serum albumin via hydrophobic and ionic interactions, mimicking lipid-binding behavior .

Environmental and Industrial Reactivity

| Property | Details |

|---|---|

| Biodegradability | Low; persistent in aquatic systems . |

| Hydrolysis | Not observed under ambient conditions |

| Thermal Stability | Stable up to 160°C; decomposes at higher temps . |

Scientific Research Applications

Antimicrobial Applications

Quaternium-24 cation exhibits significant antimicrobial properties, making it effective in various disinfectants and sanitizers. Its mechanism of action involves disrupting microbial cell membranes, leading to cell lysis. This compound is particularly effective against Gram-positive bacteria due to its ability to penetrate their cell walls more easily than those of Gram-negative bacteria .

Efficacy Against Microorganisms

| Microorganism Type | Activity Level |

|---|---|

| Gram-positive Bacteria | High |

| Gram-negative Bacteria | Moderate |

| Fungi | High |

| Viruses | Moderate |

The effectiveness of Quaternium-24 can be influenced by the length of its alkyl chains, which affects its affinity for different microbial surfaces .

Personal Care Products

In the cosmetics industry, this compound serves as a surfactant and conditioning agent in hair care products and skin formulations. Its high substantivity to hair and fibers enhances conditioning effects, making it a popular choice in shampoos and conditioners .

Usage in Hair Care

- Conditioning Agents : Improves texture and manageability.

- Antimicrobial Properties : Helps prevent microbial growth in formulations.

- Stability : Maintains effectiveness under varying pH conditions, suitable for alkaline treatments like hair straightening.

Industrial Applications

This compound is also utilized in industrial settings as a phase-transfer catalyst in organic synthesis. This application facilitates the transfer of reactants between different phases, enhancing reaction efficiency. Additionally, it finds use in fabric softeners and cleaning agents due to its surfactant properties.

Case Studies

- Antimicrobial Efficacy Study : A clinical study demonstrated that Quaternium-24 effectively reduced bacterial counts on surfaces when used in cleaning wipes, showing a significant decrease in contamination levels compared to untreated surfaces .

- Hair Care Product Development : Research indicated that formulations containing Quaternium-24 provided superior conditioning effects on human hair compared to traditional cationic surfactants, leading to smoother and shinier hair after use .

- Industrial Cleaning Agent Evaluation : An evaluation of industrial cleaning agents revealed that those containing Quaternium-24 exhibited enhanced antimicrobial activity against a broad spectrum of pathogens, making them suitable for healthcare settings where infection control is critical .

Mechanism of Action

The antimicrobial action of quaternium-24 cation is primarily due to its ability to disrupt the cell membranes of microorganisms. The positively charged nitrogen atom interacts with the negatively charged components of the microbial cell membrane, leading to membrane destabilization and cell lysis. This mechanism makes quaternary ammonium compounds effective against a broad spectrum of bacteria, viruses, and fungi .

Comparison with Similar Compounds

Structural and Functional Comparison

Environmental and Industrial Considerations

- Biodegradability : Shorter-chain QACs (e.g., cetrimonium chloride) degrade faster than Quaternium-24, which accumulates in water systems and sediments .

- Cost-Effectiveness : Quaternium-24’s synthesis (via alkylation of dimethylamine with C8/C10 chlorides) is cost-efficient, but regulatory compliance increases operational costs .

Biological Activity

Quaternium-24, a member of the quaternary ammonium compounds (QACs), is recognized for its significant biological activity, particularly its antimicrobial properties. This article delves into the biological mechanisms, applications, and relevant research findings related to Quaternium-24 cation.

Chemical Structure and Properties

Quaternium-24 is characterized by a permanently charged nitrogen atom bonded to four organic groups, which imparts its unique surfactant and conditioning properties. The compound's amphiphilic nature allows it to interact effectively with biological membranes, making it a valuable ingredient in personal care and disinfectant formulations.

The antimicrobial efficacy of Quaternium-24 is primarily attributed to its interaction with microbial cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of bacterial membranes, leading to membrane disruption and subsequent cell lysis. This mechanism is effective against a wide range of microorganisms, including bacteria and fungi .

Antimicrobial Efficacy

Research indicates that Quaternium-24 exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness can vary depending on the alkyl chain length attached to the nitrogen atom; longer chains generally enhance antibacterial activity. Below is a comparative analysis of Quaternium-24 with other quaternary ammonium compounds:

| Compound Name | Structure Characteristics | Unique Properties |

|---|---|---|

| Quaternium-24 | Cationic surfactant with a medium-length alkyl chain | Effective as a conditioning agent and antimicrobial |

| Benzalkonium Chloride | Long alkyl chain cationic surfactant | Stronger antibacterial activity against Gram-negative bacteria |

| Cetyltrimethylammonium Bromide | Long-chain quaternary ammonium compound | Effective as a surfactant and emulsifier |

| Dimethyldodecylammonium Chloride | Shorter alkyl chain compared to Quaternium-24 | Primarily used in disinfectants |

Applications in Personal Care Products

Quaternium-24 is widely utilized in various personal care products such as shampoos, conditioners, lotions, and disinfectants due to its conditioning and antimicrobial properties. It enhances hair manageability and skin feel by forming a protective layer that reduces friction and improves moisture retention .

Case Studies

-

Antimicrobial Activity Against Bacteria:

A study demonstrated that Quaternium-24 effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, showcasing its potential as an antimicrobial agent in cosmetic formulations. The study highlighted how varying concentrations of Quaternium-24 affected bacterial viability, with higher concentrations leading to significant reductions in bacterial counts. -

Surface Disinfection:

Research conducted during the COVID-19 pandemic evaluated the efficacy of Quaternium-24 in disinfectant formulations against enveloped viruses like SARS-CoV-2. The findings indicated that Quaternium-24 could deactivate viral particles effectively, making it suitable for use in hand sanitizers and surface disinfectants .

Environmental Considerations

While Quaternium-24 is effective as an antimicrobial agent, concerns regarding the environmental impact of QACs have been raised. Studies suggest that QACs can persist in the environment and may contribute to antimicrobial resistance if not managed properly .

Q & A

Q. What are the standard analytical methods for characterizing Quaternium-24 cation in experimental settings?

this compound (CAS 32426-11-2) is typically characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular structure and purity. Nuclear magnetic resonance (NMR) spectroscopy is also critical for verifying the quaternary ammonium structure and alkyl chain configuration . For quantitative analysis, ion-selective electrodes or UV-Vis spectrophotometry can measure concentration in solutions. Researchers should cross-validate results using at least two complementary techniques to minimize instrumental biases .

Q. How should researchers design experiments to evaluate the antimicrobial efficacy of this compound?

Experimental designs should follow ASTM or ISO standards for antimicrobial testing. For example:

- Time-kill assays : Expose bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli) to varying concentrations (0.1–5% w/v) of Quaternium-24 and measure colony-forming units (CFUs) over 24 hours.

- Surface disinfection models : Apply Quaternium-24 to stainless steel or polymer surfaces contaminated with biofilms, then quantify residual microbial viability using ATP bioluminescence. Controls must include solvent-only treatments and reference antimicrobials (e.g., benzalkonium chloride) for comparative analysis .

Q. What are the critical parameters for ensuring reproducibility in Quaternium-24 toxicity studies?

Key parameters include:

- Purity : Verify via HPLC (≥98% purity recommended) to avoid confounding effects from contaminants.

- Solvent selection : Use deionized water or ethanol, as surfactants may interact with Quaternium-24’s quaternary structure.

- Cell culture conditions : For in vitro cytotoxicity assays (e.g., MTT assay on human keratinocytes), maintain standardized pH (7.4), temperature (37°C), and exposure durations (24–48 hours). Document all protocols in line with journal requirements for experimental reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions between Quaternium-24’s reported efficacy and toxicity data?

Contradictions often arise from differences in experimental models or exposure thresholds. To address this:

- Dose-response modeling : Use Hill equation analysis to establish EC50 (efficacy) vs. IC50 (toxicity) values across cell lines (e.g., HEK293 for general toxicity vs. RAW264.7 for immunotoxicity).

- Mechanistic studies : Employ transcriptomics (RNA-seq) or proteomics to identify pathways affected at sublethal doses (e.g., oxidative stress markers like SOD1 or Nrf2).

- Comparative meta-analysis : Aggregate data from peer-reviewed studies (excluding non-academic sources) to identify consensus thresholds for safe use .

Q. What methodologies are recommended for assessing Quaternium-24’s environmental impact in aqueous systems?

- Aquatic toxicity assays : Follow OECD Test Guideline 202 (Daphnia magna immobilization test) and 201 (algal growth inhibition) at environmentally relevant concentrations (0.1–10 mg/L).

- Degradation studies : Use HPLC-MS to monitor hydrolysis rates under varying pH (4–10) and UV exposure.

- Bioaccumulation potential : Calculate log Kow (octanol-water partition coefficient) via shake-flask methods; values >3 indicate high bioaccumulation risk. Data should be contextualized with regulatory thresholds (e.g., EU REACH) .

Q. How can advanced spectroscopic techniques elucidate Quaternium-24’s interaction with biological membranes?

- Fourier-transform infrared spectroscopy (FTIR) : Track shifts in C-H stretching (2800–3000 cm⁻¹) to assess lipid bilayer penetration.

- Electron paramagnetic resonance (EPR) : Use spin-labeled phospholipids to quantify membrane fluidity changes.

- Cryo-electron microscopy : Visualize structural disruptions in model membranes (e.g., liposomes) at nanoscale resolution. These methods require collaboration with biophysics laboratories to ensure proper instrumentation and data interpretation .

Methodological Frameworks

Q. What theoretical frameworks guide mechanistic studies of Quaternium-24’s hormone-disrupting effects?

Studies should integrate:

- Endocrine disruption hypotheses : Focus on estrogen receptor (ER) and androgen receptor (AR) binding assays using reporter gene systems (e.g., ERα-CALUX).

- Molecular docking simulations : Predict binding affinities between Quaternium-24 and steroidogenic enzymes (e.g., CYP19A1 aromatase).

- Epigenetic analysis : Perform ChIP-seq to assess histone modifications in hormone-responsive cells (e.g., MCF-7 breast cancer cells). Link findings to existing quaternary ammonium compound (QAC) toxicity models .

Q. How should researchers address data variability in high-throughput screening of Quaternium-24 derivatives?

- Statistical normalization : Apply Z-score or plate median normalization to account for batch effects.

- Machine learning : Use random forest or SVM algorithms to identify structural features (e.g., alkyl chain length) correlating with bioactivity.

- Quality control : Include internal standards (e.g., fluorescein for viability assays) in each plate. Publish raw data in supplementary materials to enable meta-analyses .

Data Presentation and Compliance

Q. What are the best practices for presenting Quaternium-24 research data in peer-reviewed journals?

- Tables : Include detailed physicochemical properties (e.g., log P, solubility) and bioactivity data (EC50, IC50) with error margins (±SEM).

- Figures : Use dose-response curves with nonlinear regression fits and insets for structural diagrams.

- Supplemental information : Provide raw NMR spectra, chromatograms, and statistical analysis scripts (e.g., R or Python code). Ensure compliance with journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental detail and reproducibility .

Q. How to align Quaternium-24 research with ethical and regulatory standards?

- Institutional Review Board (IRB) approval : Required for studies involving human-derived cells or tissues.

- OECD GLP compliance : Mandatory for regulatory submissions (e.g., EPA registration).

- FAIR data principles : Ensure datasets are Findable, Accessible, Interoperable, and Reusable via repositories like Zenodo or Figshare.

Reference frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) during study design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.